molecular formula C12H22O4S2 B3336340 Dibutyl 2,2'-dithiodiacetate CAS No. 23959-95-7

Dibutyl 2,2'-dithiodiacetate

Cat. No.: B3336340
CAS No.: 23959-95-7
M. Wt: 294.4 g/mol
InChI Key: RUKRYLBUAIGWQI-UHFFFAOYSA-N
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Description

Dibutyl 2,2’-dithiodiacetate: is an organic compound with the molecular formula C12H22O4S2 . It is a diester of dithiodiacetic acid and is known for its applications in various chemical processes and research fields. The compound is characterized by the presence of two butyl ester groups attached to a central dithiodiacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl 2,2’-dithiodiacetate can be synthesized through the esterification of dithiodiacetic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of dibutyl 2,2’-dithiodiacetate involves the continuous esterification of dithiodiacetic acid with butanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials. The final product is obtained in high purity through further purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibutyl 2,2’-dithiodiacetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: The compound can be reduced to form thiols or disulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used for these reactions.

    Substitution: Dibutyl 2,2’-dithiodiacetate can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate; typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine to neutralize the by-products.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Corresponding amides, esters

Scientific Research Applications

Dibutyl 2,2’-dithiodiacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its ability to modulate enzyme activities. It is also used in the development of novel biomolecules with therapeutic potential.

    Medicine: Research is ongoing to explore the potential medicinal applications of dibutyl 2,2’-dithiodiacetate, particularly in the development of new drugs for treating oxidative stress-related diseases.

    Industry: The compound is used in the formulation of specialty chemicals and materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry.

Mechanism of Action

The mechanism of action of dibutyl 2,2’-dithiodiacetate involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. The compound can act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cellular components. Additionally, it can interact with specific molecular targets, such as enzymes, to modulate their activities and influence various biochemical pathways.

Comparison with Similar Compounds

    Dibutyl 2,2’-thiodiacetate: Similar in structure but contains a single sulfur atom instead of two.

    Diethyl 2,2’-dithiodiacetate: Similar ester but with ethyl groups instead of butyl groups.

    Dimethyl 2,2’-dithiodiacetate: Similar ester but with methyl groups instead of butyl groups.

Uniqueness: Dibutyl 2,2’-dithiodiacetate is unique due to the presence of two butyl ester groups and a central dithiodiacetate moiety. This structure imparts distinct chemical properties, such as increased lipophilicity and the ability to undergo specific redox reactions. Compared to its analogs, dibutyl 2,2’-dithiodiacetate offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

butyl 2-[(2-butoxy-2-oxoethyl)disulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4S2/c1-3-5-7-15-11(13)9-17-18-10-12(14)16-8-6-4-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKRYLBUAIGWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSSCC(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178669
Record name Dibutyl 2,2'-dithiodiacetate
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Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23959-95-7
Record name 1,1′-Dibutyl 2,2′-dithiobis[acetate]
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Record name Dibutyl 2,2'-dithiodiacetate
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Record name NSC163305
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Record name Dibutyl 2,2'-dithiodiacetate
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Record name Dibutyl 2,2'-dithiodiacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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